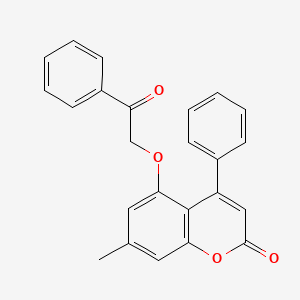![molecular formula C21H16Cl2O4 B11151677 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151677.png)
2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 2-chloro-3-hydroxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorophenylacetic acid and 2-chloro-3-hydroxybenzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the benzo[c]chromenone core structure. This step often requires the use of a strong acid catalyst and elevated temperatures.
Etherification: The final step involves the etherification of the benzo[c]chromenone core with 4-chlorophenylacetyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities
Medicine
In medicine, the compound could be a lead structure for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 2-chloro-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16Cl2O4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16Cl2O4/c22-13-7-5-12(6-8-13)18(24)11-26-20-10-19-16(9-17(20)23)14-3-1-2-4-15(14)21(25)27-19/h5-10H,1-4,11H2 |
InChI Key |
LMIVFQXWQAZFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B11151599.png)
![2-{[6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoyl]amino}butanoic acid](/img/structure/B11151604.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11151606.png)
![2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11151608.png)
![N~3~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide](/img/structure/B11151616.png)
![trans-4-({[(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151618.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11151621.png)
![7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11151622.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B11151627.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11151630.png)

![1-[(3-bromobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151645.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11151656.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B11151665.png)
